molecular formula C18H21N5OS B13360470 6-[3-(Allyloxy)phenyl]-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[3-(Allyloxy)phenyl]-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13360470
M. Wt: 355.5 g/mol
InChI Key: GSTKLZCSCZALDI-UHFFFAOYSA-N
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Description

The compound 6-[3-(allyloxy)phenyl]-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a triazolothiadiazole derivative characterized by two key substituents:

  • Position 6: A 3-(allyloxy)phenyl group, which introduces an ether-linked allyl chain to the aromatic ring. This substituent may enhance lipophilicity and influence electronic properties via resonance effects.
  • Position 3: A 1-methyl-4-piperidinyl group, a nitrogen-containing heterocycle that could improve solubility and modulate bioactivity through hydrogen bonding or interactions with biological targets like enzymes or receptors .

Triazolothiadiazoles are known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties.

Properties

Molecular Formula

C18H21N5OS

Molecular Weight

355.5 g/mol

IUPAC Name

3-(1-methylpiperidin-4-yl)-6-(3-prop-2-enoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H21N5OS/c1-3-11-24-15-6-4-5-14(12-15)17-21-23-16(19-20-18(23)25-17)13-7-9-22(2)10-8-13/h3-6,12-13H,1,7-11H2,2H3

InChI Key

GSTKLZCSCZALDI-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C2=NN=C3N2N=C(S3)C4=CC(=CC=C4)OCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(Allyloxy)phenyl]-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of 4-amino-3-arylamino-5-mercapto-1,2,4-triazoles with α-bromoacetophenone in dry DMF, in the presence of potassium carbonate, followed by treatment with p-TsOH . This method is efficient and yields the desired compound with good purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-[3-(Allyloxy)phenyl]-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the allyloxy or piperidinyl groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

6-[3-(Allyloxy)phenyl]-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-[3-(Allyloxy)phenyl]-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For example, it can act as an enzyme inhibitor by binding to the active site of enzymes like carbonic anhydrase or cholinesterase, thereby blocking their activity . This inhibition can lead to various therapeutic effects, such as reducing inflammation or inhibiting the growth of cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key triazolothiadiazole derivatives and their substituents, synthetic routes, and biological activities:

Compound Name (Positions 3 & 6) Key Substituents Synthesis Method Biological Activity Reference
6-(3-Bromophenyl)-3-(quinazolinyl) 3-Bromophenyl, quinazolinyl POCl₃-mediated cyclization Not specified
6-Adamantyl-3-(aryl/fluoroaryl) Adamantyl, methyl/fluoroaryl Cyclization with KOH/CS₂ COX-1/2 inhibition
6-(2-Naphthoxy)-3-(chlorophenyl) 2-Naphthoxy, chlorophenyl Condensation with POCl₃ Anti-inflammatory, reduced ulcerogenicity
6-(Pyridinyl)-3-(dimethoxyphenyl) Pyridinyl, dimethoxyphenyl Phosphoryl chloride-mediated reflux Not specified
6-(Fluoro-biphenyl)-3-(methoxy) Fluoro-biphenyl, methoxy Microwave-assisted synthesis Anticancer, antibacterial
Target Compound 3-(Allyloxy)phenyl, 1-methyl-4-piperidinyl Likely POCl₃ or microwave synthesis Hypothesized: CNS or enzyme modulation

Key Observations

Substituent Effects on Bioactivity: Adamantyl groups (e.g., in ) enhance steric bulk, improving binding to hydrophobic enzyme pockets (e.g., COX-1/2). Halogenated aryl groups (e.g., bromophenyl ) may increase metabolic stability and electron-withdrawing effects, enhancing receptor affinity.

Synthetic Routes :

  • Most derivatives use POCl₃-mediated cyclization (e.g., ), while microwave methods (e.g., ) offer faster reactions and higher yields.

Physical Properties :

  • The target compound’s allyloxy group may reduce melting points compared to adamantyl derivatives (e.g., 259–260°C for compound 14 vs. ~150–200°C estimated for the target).
  • The piperidinyl group could enhance water solubility relative to purely aromatic substituents (e.g., 3,4-dimethoxyphenyl ).

Pharmacological Potential: Anti-inflammatory activity is prominent in naphthoxy derivatives (e.g., ), while antimicrobial activity correlates with electron-deficient substituents like nitro groups (e.g., ). The target compound’s allyloxy-phenyl group may confer antioxidant or metabolic resistance properties, while the piperidinyl moiety could target neurological enzymes (e.g., cholinesterases ).

Biological Activity

6-[3-(Allyloxy)phenyl]-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound characterized by a unique structure that combines a triazole ring with a thiadiazole moiety. This compound has garnered attention due to its diverse pharmacological activities and potential therapeutic applications. Its molecular formula is C₁₈H₂₁N₅OS, and it has a molecular weight of 355.5 g/mol.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets within biological systems. Research indicates that it may function through the inhibition or modulation of specific biological pathways. For example, kinetic studies have shown competitive inhibition against enzymes such as urease, which is significant in the context of certain diseases like urinary tract infections and gastric disorders.

Pharmacological Activities

Studies have demonstrated that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Exhibits significant antibacterial properties against various strains.
  • Anti-inflammatory Effects : Demonstrates potential in reducing inflammation markers in experimental models.
  • CNS Activity : Shows promise as a modulator for neurokinin receptors, which are implicated in mood regulation and pain perception .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique properties of compounds related to this compound:

Compound NameStructural FeaturesUnique Properties
1-(2-Bromophenyl)-6-(2-chloro-6-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoleContains bromine and chlorine substituentsNoted for selective COX-2 activity
6-(2-chloro-6-fluorophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoleSimilar core structure but different substituentsExhibits anti-inflammatory properties
6-phenyl-3-(4-pyridyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoleContains pyridyl group at the 3-positionDisplays unique crystal packing characteristics

Case Studies

Recent studies have focused on the compound's interactions with neurokinin receptors. For instance:

  • Study on Anxiety Disorders : In a controlled trial involving animal models of anxiety disorders, administration of the compound resulted in significant reductions in anxiety-like behaviors compared to control groups. This suggests its potential utility in treating anxiety-related conditions .
  • Inflammation Models : In vitro studies demonstrated that the compound could inhibit the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS), highlighting its anti-inflammatory potential.

Q & A

Basic Synthesis and Characterization

Q: What are the established synthetic routes for synthesizing the triazolothiadiazole core of this compound? A: The core is synthesized via cyclization of hydrazine derivatives with thiocarbonyl compounds under acidic/basic conditions. For example:

  • Step 1: Form the triazolothiadiazole core using 4-amino-5-aryl-1,2,4-triazole-3-thiol and appropriate carboxylic acids in POCl₃ .
  • Step 2: Introduce the allyloxyphenyl group via nucleophilic substitution (e.g., KOH-mediated reactions with allyl bromide) .
  • Step 3: Attach the piperidinyl group via alkylation or condensation with 1-methylpiperidine derivatives .
    Key Data:
ParameterValueSource
Yield Optimization49–65% (POCl₃-mediated cyclization)
Purity≥95% (HPLC)

Structural Confirmation

Q: What analytical methods are critical for confirming the compound’s structure? A: Use a combination of:

  • 1H/13C NMR: Assign peaks for allyloxy (δ 4.5–5.5 ppm), piperidinyl (δ 2.1–3.1 ppm), and triazolothiadiazole protons .
  • X-ray Crystallography: Resolve planar triazolothiadiazole systems and intermolecular interactions (e.g., C–H⋯π stacking) .
  • Elemental Analysis: Verify C, H, N, S content (e.g., C₁₈H₂₁N₅OS: C 60.83%, H 5.96%) .

Preliminary Biological Screening

Q: What methodologies are used to assess initial biological activity? A: Standard assays include:

  • Antimicrobial Testing: Agar diffusion against S. aureus and E. coli (MIC values: 12.5–50 µg/mL) .
  • Enzyme Inhibition: COX-2 selectivity assays (IC₅₀: 0.8–2.3 µM) via fluorometric analysis .
  • Molecular Docking: Target fungal lanosterol 14α-demethylase (PDB: 3LD6) to predict binding affinity .

Advanced SAR Studies

Q: How do substituents influence bioactivity? A: Key findings:

  • Allyloxy Group: Enhances antifungal activity (e.g., 3-fold higher than methoxy analogs) via hydrophobic interactions .
  • Piperidinyl Position: 4-Piperidinyl improves CNS permeability compared to 3-substituted analogs (logP: 2.1 vs. 1.8) .
    Data Comparison:
SubstituentAntifungal IC₅₀ (µM)COX-2 Selectivity
Allyloxy1.2Low
Methoxy3.5High
Chlorophenyl0.9Moderate

Addressing Data Contradictions

Q: Why do some studies report conflicting bioactivity data for triazolothiadiazoles? A: Discrepancies arise due to:

  • Assay Conditions: Varying pH or temperature alters protonation states (e.g., piperidinyl group pKa ~8.1) .
  • Substituent Electronic Effects: Electron-withdrawing groups (e.g., Cl) increase antifungal activity but reduce solubility .
    Resolution: Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) and use computational models to predict activity cliffs .

Molecular Interaction Mechanisms

Q: How does this compound interact with lanosterol 14α-demethylase? A: Docking studies reveal:

  • Binding Pocket: Triazolothiadiazole occupies the heme-binding site via π-π stacking (binding energy: −9.2 kcal/mol) .
  • Key Interactions: Hydrogen bonds between piperidinyl N and Tyr118 (distance: 2.8 Å) .
    Implications: Optimize substituents to enhance hydrophobic contacts (e.g., bulkier aryl groups) .

Synthetic Yield Optimization

Q: What strategies improve yields in multi-step synthesis? A: Critical factors:

  • Catalyst Choice: Use POCl₃ for cyclization (yield: 65% vs. 40% with H₂SO₄) .
  • Purification: Recrystallize intermediates from ethanol-DMF (1:1) to remove byproducts .
  • Flow Chemistry: Continuous flow reactors reduce reaction time (3 h vs. 16 h batch) .

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